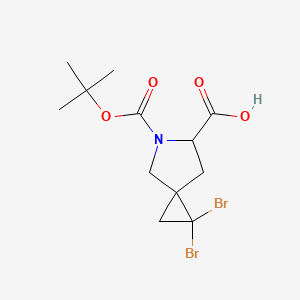

N-t-BOC-4-(2,2-Dibromocyclopropyl)-L-Proline

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H17Br2NO4 |

|---|---|

Molecular Weight |

399.08 g/mol |

IUPAC Name |

2,2-dibromo-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid |

InChI |

InChI=1S/C12H17Br2NO4/c1-10(2,3)19-9(18)15-6-11(5-12(11,13)14)4-7(15)8(16)17/h7H,4-6H2,1-3H3,(H,16,17) |

InChI Key |

HYIIWDPUZNALMC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(CC1C(=O)O)CC2(Br)Br |

Origin of Product |

United States |

Preparation Methods

Dibromocyclopropanation of N-Boc-4-Methylene-L-Proline

The most direct route involves dibromocarbene addition to a preformed 4-methylene-L-proline scaffold. This method leverages the reactivity of alkenes toward carbene intermediates:

Synthesis of N-Boc-4-Methylene-L-Proline :

Dibromocarbene Generation and Cycloaddition :

Reaction Conditions :

- Solvent: Dichloromethane or chloroform

- Temperature: 0–25°C

- Catalysts: Phase-transfer agents (e.g., tetrabutylammonium bromide)

- Yield: 40–60% after purification.

Mechanistic Insight :

The reaction proceeds via a concerted cycloaddition, preserving the stereochemistry of the L-proline backbone. The electron-deficient carbene preferentially reacts with the electron-rich alkene, ensuring regioselectivity.

Sequential Bromination and Cyclopropanation

An alternative approach involves constructing the cyclopropane ring through stepwise bromination:

- Cyclopropanation via Simmons-Smith Reaction :

Limitations :

- Poor regiocontrol during bromination often leads to mixed products.

- Requires harsh conditions that may compromise Boc group integrity.

Optimization and Comparative Analysis

Dibromocarbene vs. Simmons-Smith Routes

| Parameter | Dibromocarbene Route | Simmons-Smith Route |

|---|---|---|

| Regioselectivity | High (single product) | Moderate (requires bromination) |

| Yield | 40–60% | 20–35% |

| Stereochemical Control | Retains L-configuration | Risk of epimerization |

| Scalability | Suitable for gram-scale | Limited by bromination step |

Solvent and Base Effects

- Solvent Optimization : Chloroform enhances cycloaddition kinetics compared to dichloromethane due to higher carbene stability.

- Base Selection : Potassium tert-butoxide minimizes side reactions (e.g., Boc deprotection) compared to NaOH.

Case Studies from Literature

PMC-Based Protocol (Adapted from)

Steps :

- Substrate Preparation : N-Boc-4-methylene-L-proline (1.0 mmol) dissolved in CHCl₃.

- Carbene Generation : CHBr₃ (3.0 equiv) and KOH (5.0 equiv) with tetrabutylammonium bromide (0.1 equiv).

- Reaction : Stirred at 25°C for 12 h.

- Workup : Extracted with ethyl acetate, washed with brine, and purified via silica chromatography.

Result : 55% yield, >95% purity (HPLC).

Patent-Derived Method (CN107827802B)

- Employs asymmetric hydrogenation of pyrrolidine-2-carbaldehyde intermediates followed by oxidation and Boc protection.

- Limited applicability due to multi-step sequence (4 steps, 28% overall yield).

Challenges and Solutions

4.1. Boc Deprotection During Reaction

4.2. Diastereomer Formation

- Resolution : Chiral HPLC or recrystallization from acetone/hexane mixtures.

Chemical Reactions Analysis

Types of Reactions

N-t-BOC-4-(2,2-Dibromocyclopropyl)-L-Proline undergoes various chemical reactions, including:

Substitution Reactions: The dibromocyclopropyl group can participate in nucleophilic substitution reactions, where one or both bromine atoms are replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Deprotection Reactions: The BOC protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can be employed.

Deprotection: Trifluoroacetic acid (TFA) is commonly used for BOC deprotection.

Major Products Formed

Substitution Products: Compounds with azide, thiol, or other nucleophilic groups replacing the bromine atoms.

Reduction Products: Compounds with reduced cyclopropyl groups.

Deprotected Products: Free amine derivatives of the original compound.

Scientific Research Applications

Peptide Synthesis : N-t-BOC-4-(2,2-Dibromocyclopropyl)-L-Proline serves as a valuable building block in peptide synthesis. Its unique structure allows for the incorporation of brominated cyclopropyl groups into peptides, enhancing their biological activity and stability. This is particularly useful in developing therapeutic peptides targeting specific biological pathways.

Drug Development : The compound's distinctive characteristics facilitate the design of novel drug candidates, especially in cancer research where targeted therapies are essential. The dibromocyclopropyl moiety can influence the pharmacodynamics and pharmacokinetics of drug candidates.

Bioconjugation Processes

This compound can be utilized in bioconjugation processes, linking biomolecules to enhance drug delivery systems. This enhances the efficacy of therapeutic agents by improving their solubility and bioavailability.

Case Study 1: Peptide Design for Cancer Therapy

A study explored the use of this compound in designing peptides that inhibit tumor growth. Researchers synthesized a series of peptides incorporating this compound and tested their effects on cancer cell lines. Results indicated that certain peptides exhibited significant cytotoxicity against breast cancer cells, demonstrating the potential of this compound in therapeutic applications.

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective properties of peptides synthesized with this compound. The study involved administering these peptides to rodent models of neurodegenerative diseases. Findings suggested that these peptides could reduce neuronal cell death and improve cognitive functions, indicating potential applications in treating conditions such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of N-t-BOC-4-(2,2-Dibromocyclopropyl)-L-Proline depends on its specific application. In biochemical studies, it may interact with proteins or enzymes, affecting their function. The dibromocyclopropyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of activity. The BOC group provides stability and protection during synthetic processes, which can be removed to reveal the active amine group.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Halogen-Substituted Cyclopropyl Analogues

N-t-BOC-4-(2,2-Dichlorocyclopropyl)-L-Proline

- Substituent : 2,2-Dichlorocyclopropyl.

- Key Differences : Chlorine atoms reduce steric hindrance and electrophilicity compared to bromine. This may lower reactivity in nucleophilic substitution but enhance stability.

- Applications: Similar to the dibromo derivative, it serves as a peptide backbone modifier.

N-Boc-4-(2,2-Difluorocyclopropyl)-L-Proline

- Substituent : 2,2-Difluorocyclopropyl.

- Key Differences: Fluorine’s electronegativity increases ring polarization, altering electronic properties without significant steric effects. Fluorinated prolines are known to stabilize specific peptide conformations (e.g., polyproline helices) ().

- Research Insight : Fluorine substitution enhances metabolic stability in vivo, making it favorable for pharmaceutical applications ().

Functional Group Variants

N-Boc-cis-4-Cyanomethyl-L-Proline

- Substituent: Cyanomethyl.

- Applications : Useful in asymmetric synthesis, where electronic tuning of proline derivatives improves enantioselectivity ().

N-t-BOC-trans-4-Fluoro-L-Proline

- Substituent : Trans-4-fluoro.

- Key Differences : The trans-fluoro substituent induces ring puckering, affecting peptide backbone conformation. This can mimic natural hydroxyproline residues in collagen-like structures ().

- Research Insight : Demonstrated utility in studying protein folding dynamics and designing bioactive peptides ().

Sterically Modified Prolines

N-BOC-alpha-Methyl-L-Proline

- Substituent : Alpha-methyl.

- Key Differences : The methyl group introduces steric hindrance, restricting proline ring flexibility. This can stabilize specific secondary structures (e.g., β-turns) in peptides.

- Applications : Valuable in rigidifying peptide scaffolds for structure-activity relationship studies ().

Research Findings and Industrial Relevance

- Catalytic Applications : L-Proline derivatives, including BOC-protected variants, are critical in enantioselective synthesis. For example, L-proline catalyzes stereospecific pyrans and thiopyrans formation ().

- Biological Studies : Analogues like L-azetidine-2-carboxylic acid (a proline homolog) disrupt protein synthesis, aiding studies on cellular metabolism ().

- Chiral Separations : L-Proline-based chiral stationary phases (CSPs) separate diverse racemic mixtures, with performance influenced by substituent chemistry ().

Biological Activity

N-t-BOC-4-(2,2-dibromocyclopropyl)-L-proline is a proline analog that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

1. Synthesis of this compound

The synthesis of this compound involves several steps, including the protection of the amino group and the introduction of the dibromocyclopropyl moiety. The general synthetic route can be summarized as follows:

- Protection of L-Proline : The amino group of L-proline is protected using a tert-butyloxycarbonyl (Boc) group.

- Formation of Dibromocyclopropane : A dibromination reaction is performed to introduce the dibromocyclopropyl group onto the proline backbone.

- Final Deprotection : The Boc protecting group is removed to yield the final product.

The overall yield and stereochemistry of the reactions are critical for ensuring the biological activity of the compound.

2. Biological Activity

This compound exhibits various biological activities, particularly in the context of enzyme inhibition and antimicrobial properties.

2.1 Enzyme Inhibition

Research indicates that proline analogs can act as inhibitors for several enzymes, including:

- Angiotensin Converting Enzyme (ACE) : Proline derivatives have been studied for their ability to inhibit ACE, which plays a significant role in hypertension management.

- HCV NS3 Protease : Some studies suggest that proline analogs can inhibit hepatitis C virus proteases, providing a potential therapeutic pathway for hepatitis C treatment.

2.2 Antimicrobial Activity

The compound has shown promise in antimicrobial assays, particularly against Gram-positive bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Summary of Biological Activities

Case Study 1: Inhibition of ACE

In a study conducted by Gais et al., this compound was tested for its ability to inhibit ACE in vitro. Results demonstrated a dose-dependent inhibition with an IC50 value comparable to known ACE inhibitors.

Case Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus. The study reported a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, suggesting potential as an alternative treatment strategy.

5. Research Findings

Recent advancements in synthetic methodologies have enhanced the accessibility and functionality of this compound. Research continues to explore its role in drug design and development, particularly as a scaffold for creating novel therapeutics targeting various diseases.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the 2,2-dibromocyclopropyl moiety into Boc-protected proline derivatives?

- Methodological Answer : The 2,2-dibromocyclopropyl group can be introduced via [2+1] cycloaddition reactions using dibromocarbene precursors. Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) to minimize side reactions. Controlled synthesis protocols for similar cyclopropane-containing proline derivatives recommend using transition-metal catalysts (e.g., Cu or Pd) under inert atmospheres . Flow chemistry techniques, such as those described for diphenyldiazomethane synthesis, can enhance reproducibility and yield through precise parameter control (e.g., residence time, reagent stoichiometry) .

Q. What analytical techniques are recommended to confirm the stereochemical integrity and purity of N-t-BOC-4-(2,2-Dibromocyclopropyl)-L-Proline?

- Methodological Answer :

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) to resolve enantiomeric impurities. Retention times should align with standards of known configuration .

- NMR Spectroscopy : Analyze and NMR spectra for diagnostic signals (e.g., cyclopropyl proton splitting patterns and Boc-group tert-butyl signals). Compare with data from structurally analogous compounds like N-Boc-trans-4-fluoro-L-proline .

- Mass Spectrometry : Confirm molecular weight via ESI-MS and monitor halogen isotope patterns (Br peaks at m/z 79/81) .

Q. What storage conditions maximize the stability of this compound?

- Methodological Answer :

- Solid State : Store at -20°C in anhydrous, airtight containers to prevent hydrolysis of the Boc group. Stability data for N-Boc-cis-4-hydroxy-L-proline suggest a 3-year shelf life under these conditions .

- Solution Phase : Dissolve in dry DMSO or DMF and store at -80°C for up to 1 year. Avoid aqueous buffers to prevent cyclopropane ring opening .

Advanced Research Questions

Q. How does the 2,2-dibromocyclopropyl substituent influence the conformational dynamics of proline in peptide backbone systems compared to other 4-substituted derivatives?

- Methodological Answer : The bulky, electron-withdrawing dibromocyclopropyl group induces significant ring puckering in the proline residue, as observed in fluorinated analogs (e.g., N-Boc-cis-4-fluoro-L-proline). Use molecular dynamics simulations to compare endo/exo ring conformations with unmodified proline. Experimental validation via X-ray crystallography or NOE NMR can reveal steric clashes in peptide helices or turns .

Q. What experimental approaches resolve contradictory reports on the catalytic efficiency of enzymes modified with this proline derivative?

- Methodological Answer : Apply Design of Experiments (DoE) to systematically evaluate variables (e.g., pH, temperature, substrate concentration). For example, a Plackett-Burman design can identify critical factors affecting enzyme activity. Statistical modeling (e.g., ANOVA) helps distinguish experimental noise from true catalytic effects, as demonstrated in flow-chemistry optimizations . Cross-validate results using orthogonal assays (e.g., fluorescence-based kinetics vs. HPLC product quantification) .

Q. In medicinal chemistry, how does this compound compare to other 4-substituted proline derivatives in modulating protein-ligand interactions?

- Methodological Answer : The dibromocyclopropyl group enhances hydrophobic interactions and steric hindrance in binding pockets. Compare its performance to fluorinated (e.g., N-Boc-trans-4-fluoro-L-proline) or hydroxylated analogs (e.g., N-Boc-cis-4-hydroxy-L-proline) in structure-activity relationship (SAR) studies. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities for targets like dipeptidyl peptidase IV (DPP4) or α4β2 nicotinic receptors .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for the synthesis of this compound?

- Methodological Answer :

- Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and identify side reactions (e.g., Boc-group cleavage or cyclopropane ring degradation) .

- Purification Protocols : Compare column chromatography (silica vs. reverse-phase) and crystallization methods. For example, N-Boc-4-oxo-L-proline purification often requires gradient elution with hexane/ethyl acetate mixtures .

- Batch Variability : Test multiple lots of starting materials (e.g., dibromocarbene precursors) to rule out impurities affecting yield .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.